2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate
Overview
Description
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of multiple functional groups, including tert-butyl, methyl, and carboxylate, makes it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by selective functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products resulting from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological targets, leading to the discovery of new therapeutic agents.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development in various therapeutic areas.
Industry: The compound's versatility extends to industrial applications, where it can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary, but the compound's ability to bind to specific sites is crucial for its activity.
Comparison with Similar Compounds
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness: 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate stands out due to its dual carboxylate groups, which provide additional functional versatility compared to its similar counterparts. This structural feature allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-8-14(9-15)5-6-19-7-10(14)11(16)18-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKXSNXLILKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125758 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-84-4 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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